Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate N-sulfo-D-glucosamine is the N-sulfoglucosamine formed by sulfating the amino group of D-glucosamine. It is a conjugate acid of a N-sulfo-D-glucosamine(1-).
Brand Name: Vulcanchem
CAS No.: 38899-05-7
VCID: VC21354254
InChI: InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1
SMILES: C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+]
Molecular Formula: C6H12NNaO8S
Molecular Weight: 281.22 g/mol

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

CAS No.: 38899-05-7

Cat. No.: VC21354254

Molecular Formula: C6H12NNaO8S

Molecular Weight: 281.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate - 38899-05-7

CAS No. 38899-05-7
Molecular Formula C6H12NNaO8S
Molecular Weight 281.22 g/mol
IUPAC Name sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate
Standard InChI InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1
Standard InChI Key XEWPDPAXIJXJBU-UHFFFAOYSA-M
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na]
SMILES C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+]
Canonical SMILES C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+]
Appearance White to off-white powder

Chemical Identity and Properties

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is an organosulfur compound characterized by its systematic stereochemistry and functional groups. The compound features multiple hydroxyl groups, which contribute significantly to its solubility and reactivity in biological systems.

Nomenclature and Identification

The compound is registered with several identifiers that help track it across chemical databases and literature:

ParameterInformation
Common NameSodium N-sulfoglucosamine
Systematic IUPAC NameN-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate
CAS Registry Number38899-05-7
Molecular FormulaC₆H₁₂NNaO₈S
European Community (EC) Number609-596-2
UNII CodeKM3ZY7P7S1
Other NamesN-Sulfo-glucosamine sodium salt

Table 1: Identification parameters for sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that determine its behavior in various environments:

PropertyCharacteristic
Physical StateSolid
SolubilityHighly soluble in water due to its multiple hydroxyl groups and ionic nature
Storage RecommendationRoom temperature, inert atmosphere
Chemical ReactivityReactive at the sulfamate group and multiple hydroxyl positions
Safety ClassificationFor laboratory research purposes; not for drug or household use

Table 2: Physical and chemical properties of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate .

Structural Characteristics

Stereochemistry and Molecular Structure

The compound's name explicitly details its stereochemical configuration with four stereocenters (2R,3R,4S,5R), indicating the precise three-dimensional arrangement of atoms. This stereochemistry is crucial for its recognition by enzymes and interaction with biological systems .

Functional Groups and Reactivity

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate contains several key functional groups that contribute to its chemical behavior:

  • Sulfamate group (-NHSO₃⁻): The primary reactive site for enzymatic hydrolysis

  • Multiple hydroxyl groups: Contribute to hydrogen bonding capabilities and solubility

  • Carbonyl group: Provides potential for reduction reactions

  • Sodium counterion: Enhances water solubility and influences ionic interactions

These functional groups enable the compound to participate in various biochemical processes, particularly in glycosaminoglycan metabolism .

Biological Significance

Role in Glycosaminoglycan Metabolism

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is structurally related to components found in heparan sulfate (HS), a type of glycosaminoglycan present in cell surfaces and the extracellular matrix. Specifically, it resembles N-sulfoglucosamine residues that are key structural components of HS .

In biological systems, compounds containing N-sulfoglucosamine moieties are processed by specific enzymes, particularly N-sulfoglucosamine sulfohydrolase (SGSH), which catalyzes the hydrolysis of the sulfamate bond:

N-sulfo-D-glucosamine + H₂O → D-glucosamine + sulfate

This reaction represents a critical step in the lysosomal degradation pathway of heparan sulfate, and disruptions in this process are associated with lysosomal storage disorders such as mucopolysaccharidosis type IIIA (MPS IIIA) .

Enzymatic Interactions

The compound interacts specifically with N-sulfoglucosamine sulfohydrolase (SGSH), also known as sulfamidase or heparin sulfamidase. This enzyme is notable as the only known mammalian sulfatase capable of cleaving sulfamate bonds . The specific stereochemistry of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is crucial for recognition by this enzyme.

Research has elucidated the sequential action of different sulfatases involved in the lysosomal catabolism of 3-O-sulfated glucosamine residues in heparan sulfate, with SGSH playing a pivotal role in this process .

Analytical Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize N-sulfated glucosamine compounds. The ¹H and ¹⁵N NMR chemical shifts provide valuable information about the molecular structure and interactions.

Research by Langeslay et al. has characterized the exchange properties of sulfamate protons in related compounds, offering insights into potential hydrogen bonding and structural interactions. The temperature coefficients, energy barriers for solvent exchange (ΔG⧧), and solvent exchange rates have been determined for various glucosamine derivatives .

ParameterValue for related sulfamate compounds
Temperature coefficient3.8-7.4 ppb/K (N-sulfoglucosamine)
Energy barrier (ΔG⧧)15.1-15.6 kcal/mol (sulfamate protons)
Solvent exchange rateVaries based on stereochemistry and adjacent groups

Table 3: NMR parameters for N-sulfated glucosamine compounds .

HPLC and Other Analytical Methods

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the products of enzymatic reactions involving N-sulfoglucosamine compounds. For instance, reversed-phase HPLC has been used to analyze the products of reactions catalyzed by Arylsulfatase G (ARSG) on 3-O-sulfated monosaccharides after chemical addition of fluorescent dyes like 2-aminoacridone or 2-aminobenzoic acid .

Additionally, disaccharide analysis following exhaustive digestion by heparin lyase II has been used to monitor the conversion of GlcNAc to GlcNS in polysaccharides, demonstrating the importance of analytical techniques in tracking N-sulfation dynamics .

Research Applications

Enzyme Assays and Substrate Studies

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate and related compounds have been employed in enzyme assays to study the activity of sulfatases and sulfamidases. For example, the activity of recombinant human sulfamidase (rhSGSH) has been evaluated using coupled enzyme systems that link SGSH activity to other sulfotransferases .

Research has demonstrated that rhSGSH can effectively process N-sulfoglucosamine-containing substrates, with the following kinetic parameters:

Substratekcat (min⁻¹)KM
Synthetic substrates0.093.4 μM
Heparan sulfate (HS)0.210.5 mg mL⁻¹ (~329 μM)
E. coli K5 polysaccharide0.140.8 mg mL⁻¹ (~527 μM)

Table 4: Kinetic parameters for rhSGSH with various substrates .

Therapeutic Research

Compounds containing N-sulfoglucosamine moieties have been explored in therapeutic research, particularly for lysosomal storage disorders. Studies have investigated the potential of enzyme replacement therapy using recombinant human sulfamidase (rhSGSH) to treat mucopolysaccharidosis type IIIA (MPS IIIA) .

In animal models, intracerebroventricular (ICV) injection of rhSGSH has shown promising results, with a tissue half-life of approximately 9 days and widespread distribution throughout the brain. Following treatment, both total heparan sulfate (HS) and disease-specific HS non-reducing end (HS-NRE) markers were significantly reduced, demonstrating the therapeutic potential of targeting this biochemical pathway .

Comparative Analysis with Related Compounds

Comparison with Potassium Salt Analog

The potassium salt analog, N-sulfo-glucosamine potassium salt (CAS: 31284-96-5), shares many chemical properties with the sodium salt but displays distinct characteristics that affect its applications and market position.

ParameterSodium N-sulfoglucosaminePotassium N-sulfoglucosamine
CAS Number38899-05-731284-96-5
Molecular FormulaC₆H₁₂NNaO₈SC₆H₁₄KNO₈S
Molecular Weight~282.22299.34
Primary ApplicationsLaboratory researchPharmaceutical and food additives
Market GrowthLimited informationStrong growth projected (7% CAGR)

Table 5: Comparison between sodium and potassium salts of N-sulfoglucosamine .

The potassium salt has gained traction in pharmaceutical applications and as a food additive, with a projected market size of $150-200 million USD by 2025, growing at approximately 7% CAGR .

Comparison with Other Glucosamine Derivatives

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate can be compared with other glucosamine derivatives, such as D-glucose 6-phosphate sodium salt:

ParameterSodium N-sulfoglucosamineD-glucose 6-phosphate sodium salt
CAS Number38899-05-754010-71-8
Molecular FormulaC₆H₁₂NNaO₈SC₆H₁₂NaO₉P
Functional GroupSulfamate (-NHSO₃⁻)Phosphate (-OPO₃H⁻)
Biological RoleHeparan sulfate metabolismGlycolysis, pentose phosphate pathway

Table 6: Comparison between sodium N-sulfoglucosamine and D-glucose 6-phosphate sodium salt .

These structural differences result in distinct biological roles and applications, highlighting the importance of specific functional groups in determining a compound's biochemical behavior.

Market Insights and Future Perspectives

Current Market Status

While specific market data for sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is limited, the related potassium salt market provides some insights. The N-sulfo-glucosamine potassium salt market is experiencing robust growth, driven by increasing demand from pharmaceutical and food additive sectors .

Key market trends include:

  • Development of more efficient and sustainable production methods

  • Increasing focus on product purity and standardization

  • Growing regulatory scrutiny demanding higher quality control

Future Research Directions

Future research on sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is likely to focus on several promising areas:

  • Detailed structural studies using advanced analytical techniques to better understand its three-dimensional conformation and interactions

  • Further exploration of its role in enzyme assays and as a reference standard for glycosaminoglycan research

  • Investigation of potential therapeutic applications, particularly in lysosomal storage disorders

  • Development of improved synthetic routes to enhance purity and reduce production costs

The compound's unique structure and biological relevance position it as an important tool in glycobiology research and pharmaceutical development .

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